Eosin

Descripción general

Descripción

La eosina es un compuesto ácido fluorescente que se une y forma sales con compuestos básicos o eosinófilos, como proteínas que contienen residuos de aminoácidos como arginina y lisina. Tine estos compuestos de color rojo oscuro o rosa debido a las acciones del bromo en la eosina . La eosina se utiliza comúnmente en histología como un contracolorante para la hematoxilina en la tinción H&E (hematoxilina y eosina), que es una de las técnicas más utilizadas en histología .

Métodos De Preparación

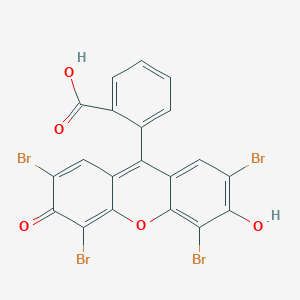

La eosina se puede sintetizar mediante la bromación de la fluoresceína. Las dos formas más comunes de eosina son la eosina Y y la eosina B. La eosina Y es un derivado tetrabromo de la fluoresceína, mientras que la eosina B es un derivado dibromo dinitro de la fluoresceína . La ruta sintética implica la reacción de la fluoresceína con bromo en presencia de un solvente adecuado . Los métodos de producción industrial suelen implicar reacciones de bromación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Photoredox Catalysis

Eosin Y acts as an organophotocatalyst in visible-light-driven reactions due to its ability to undergo single-electron transfer (SET) processes .

Key Reaction Types:

Mechanistic Insights :

- This compound Y operates via radical intermediates , initiating electron transfer to generate aryl radicals .

- In C–H arylation, this compound Y* (excited state) oxidizes tetrahydroisoquinolines to iminium ions, enabling nucleophilic attack by indoles .

- For trifluoromethylation, this compound Y reduces CF<sub>3</sub>SO<sub>2</sub>Cl to CF<sub>3</sub> radicals .

Oxidative Coupling Reactions

This compound Y facilitates bond formation between heterocycles and electrophiles under aerobic conditions .

Notable Examples:

- Phenothiazone Synthesis :

- Cross-Dehydrogenative Coupling :

Degradation Pathways

This compound Y undergoes photochemical degradation, particularly in environmental remediation studies.

Degradation Products (GC-MS Analysis) :

Efficiency : 98.68% degradation within 50 min using Au(Salen)@CC nanocomposites .

Singlet Oxygen Generation

This compound Y sensitizes oxygen to produce <sup>1</sup>O<sub>2</sub>, enabling oxidation reactions .

Supported Catalysis

Immobilized this compound Y enhances recyclability and scalability in flow chemistry .

| Support Matrix | Reaction | Productivity Gain (vs. Batch) | Reference |

|---|---|---|---|

| Merrifield Resin | C–H Arylation of furan | 2.5× (residence time: 40 sec) | |

| Graphene–RuO<sub>2</sub> | Cross-coupling of indoles | 6× (space-time yield) |

Advantages : Simplified catalyst separation, reduced leaching .

Antimalarial Activity

This compound B (a variant) demonstrates potent activity against Plasmodium falciparum:

- IC<sub>50</sub> : 0.8 μM (chloroquine-resistant strains) .

- Mechanism : Disruption of heme detoxification pathways .

This compound’s versatility stems from its dual role as a photoredox catalyst and singlet oxygen generator, enabling applications ranging from organic synthesis to environmental remediation. Recent advances in supported catalysis and flow systems highlight its potential for industrial scalability .

Aplicaciones Científicas De Investigación

La eosina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La eosina ejerce sus efectos principalmente a través de su capacidad de absorber la luz en la región visible del espectro electromagnético. Esta propiedad permite que la eosina actúe como un fotosensibilizador, transfiriendo energía a otras moléculas y facilitando diversas reacciones químicas . En histología, la eosina se une a componentes cargados positivamente, acidófilos en los tejidos, como los grupos amino en las proteínas, tiñéndolos en varios tonos de rosa .

Comparación Con Compuestos Similares

La eosina es similar a otros colorantes fluorescentes, como la fluoresceína y la rodamina. La eosina es única en su capacidad de actuar tanto como agente de transferencia de energía como agente de transferencia de electrones . Esta doble funcionalidad hace que la eosina sea un compuesto versátil tanto en química sintética como en aplicaciones biológicas . Compuestos similares incluyen:

Fluoresceína: Un precursor de la eosina, utilizado en diversas aplicaciones de tinción y etiquetado.

Rodamina: Otro colorante fluorescente utilizado en microscopía y citometría de flujo.

Las propiedades únicas de la eosina, como su capacidad de unirse a compuestos básicos y su doble funcionalidad como fotosensibilizador y agente de transferencia de electrones, la distinguen de estos compuestos similares .

Propiedades

Número CAS |

548-26-5 |

|---|---|

Fórmula molecular |

C20H6Br4Na2O5 |

Peso molecular |

691.9 g/mol |

Nombre IUPAC |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |

Clave InChI |

SEACYXSIPDVVMV-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |

Apariencia |

Solid powder |

melting_point |

572 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

152-75-0 17372-87-1 |

Descripción física |

Eosin is a red crystalline powder. (NTP, 1992) |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.